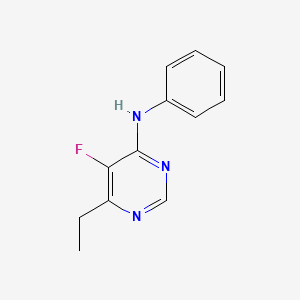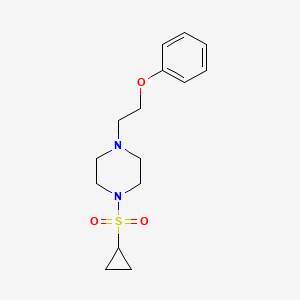![molecular formula C13H17ClFN3O B12237064 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12237064.png)
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with a fluoroethyl group and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using a fluoroethyl halide.
Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be attached via a Friedel-Crafts alkylation reaction using a methoxybenzyl chloride and a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoroethyl group.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride: A similar compound with a different substitution pattern on the pyrazole ring.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical contexts.
Uniqueness
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C13H17ClFN3O |
|---|---|
Molecular Weight |
285.74 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c1-18-13-4-2-3-11(7-13)8-15-12-9-16-17(10-12)6-5-14;/h2-4,7,9-10,15H,5-6,8H2,1H3;1H |
InChI Key |
SKPSYLRENHGNQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12236995.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-methanesulfonylpiperidine](/img/structure/B12237000.png)

![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine](/img/structure/B12237006.png)
![2-(3,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12237012.png)
![4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B12237015.png)
![4-(morpholin-4-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12237019.png)
![3-{4-[(Oxan-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12237033.png)
![6,7-dimethoxy-2-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12237039.png)
![N-(prop-2-en-1-yl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B12237040.png)

![N-(cyclohexylmethyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12237058.png)
![4-[(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12237077.png)
![2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12237078.png)
